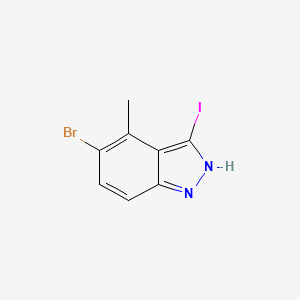
5-Bromo-3-iodo-4-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-iodo-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, and a methyl group at the 4th position on the indazole ring. The molecular formula of this compound is C8H6BrIN2, and it has a molecular weight of 336.96 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-4-methyl-1H-indazole typically involves the halogenation of 4-methyl-1H-indazole. One common method is the sequential bromination and iodination of 4-methyl-1H-indazole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The iodination can be carried out using iodine or N-iodosuccinimide (NIS) under similar conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
5-Bromo-3-iodo-4-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-4-methyl-1H-indazole .
科学的研究の応用
5-Bromo-3-iodo-4-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
作用機序
The mechanism of action of 5-Bromo-3-iodo-4-methyl-1H-indazole is not well-documented. as a member of the indazole family, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms may enhance its binding affinity to certain targets through halogen bonding interactions .
類似化合物との比較
Similar Compounds
5-Bromo-1H-indazole: Lacks the iodine and methyl groups, making it less sterically hindered.
3-Iodo-1H-indazole: Lacks the bromine and methyl groups, affecting its reactivity and binding properties.
4-Methyl-1H-indazole: Lacks the halogen atoms, making it less reactive in halogen-specific reactions.
Uniqueness
5-Bromo-3-iodo-4-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The methyl group at the 4th position also influences its chemical properties and reactivity .
特性
分子式 |
C8H6BrIN2 |
|---|---|
分子量 |
336.95 g/mol |
IUPAC名 |
5-bromo-3-iodo-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2/c1-4-5(9)2-3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) |
InChIキー |
CCEXCUBWWJYFHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=NNC(=C12)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















